n-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide n-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20439337
InChI: InChI=1S/C10H16N2O2S/c1-3-12(15(2,13)14)10-6-4-9(8-11)5-7-10/h4-7H,3,8,11H2,1-2H3
SMILES:
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol

n-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide

CAS No.:

Cat. No.: VC20439337

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

n-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide -

Specification

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
IUPAC Name N-[4-(aminomethyl)phenyl]-N-ethylmethanesulfonamide
Standard InChI InChI=1S/C10H16N2O2S/c1-3-12(15(2,13)14)10-6-4-9(8-11)5-7-10/h4-7H,3,8,11H2,1-2H3
Standard InChI Key JADAWXHZMPGRIX-UHFFFAOYSA-N
Canonical SMILES CCN(C1=CC=C(C=C1)CN)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-ethyl-N-[4-(aminomethyl)phenyl]methanesulfonamide. Its molecular formula, C10_{10}H16_{16}N2_2O2_2S, reflects a molecular weight of 228.31 g/mol, consistent with sulfonamides of similar complexity . The structure integrates a methanesulfonamide group (-SO2_2-N(CH2_2CH3_3)(CH3_3)) attached to a 4-(aminomethyl)phenyl backbone, as illustrated by the SMILES notation CCN(C1=CC=C(C=C1)CN)S(=O)(=O)C .

Stereochemical and Electronic Properties

The compound’s planar phenyl ring and flexible ethyl-aminomethyl substituents create a balance between rigidity and conformational adaptability. Density functional theory (DFT) calculations on analogous sulfonamides suggest that the electron-withdrawing sulfonyl group polarizes the aromatic system, enhancing reactivity toward electrophilic substitution . The aminomethyl side chain introduces a basic nitrogen center, enabling hydrogen bonding and coordination chemistry, as observed in palladium-catalyzed cross-coupling reactions .

Table 1: Comparative Analysis of Sulfonamide Derivatives

PropertyN-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamideN-(4-(2-Aminoethyl)phenyl)-N-methylmethanesulfonamide N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide
Molecular FormulaC10_{10}H16_{16}N2_2O2_2SC10_{10}H16_{16}N2_2O2_2SC11_{11}H18_{18}N2_2O2_2S
Molecular Weight (g/mol)228.31228.31242.34
Sulfonyl GroupMethanesulfonyl (-SO2_2CH3_3)Methanesulfonyl (-SO2_2CH3_3)Ethanesulfonyl (-SO2_2CH2_2CH3_3)

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of N-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide typically involves a two-step protocol:

  • Aminomethylation of Phenethylamine:
    Reaction of 4-bromophenylmethanamine with ethylamine under Ullmann coupling conditions yields 4-(aminomethyl)-N-ethylaniline. This step often employs palladium catalysts, as demonstrated in related biphenylamine syntheses .

  • Sulfonylation with Methanesulfonyl Chloride:
    The secondary amine undergoes nucleophilic substitution with methanesulfonyl chloride in dichloromethane, facilitated by a base such as triethylamine to scavenge HCl .

Example Reaction:

4-(Aminomethyl)-N-ethylaniline+CH3SO2ClEt3NN-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide\text{4-(Aminomethyl)-N-ethylaniline} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide}

Optimization Challenges

Side reactions, such as over-sulfonylation or N-ethyl group oxidation, necessitate careful control of stoichiometry and temperature. Chromatographic purification is often required to isolate the product from byproducts like N,N-disubstituted sulfonamides .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) but limited solubility in water (<1 mg/mL at 25°C), attributed to the hydrophobic ethyl and phenyl groups. Stability studies on analogs indicate decomposition above 200°C, with susceptibility to hydrolysis under strongly acidic or basic conditions .

Spectroscopic Characterization

  • 1^1H NMR (500 MHz, CDCl3_3): δ 7.35–7.28 (m, 2H, aromatic), 7.22–7.15 (m, 2H, aromatic), 4.12 (s, 2H, CH2_2NH2_2), 3.45 (q, J = 7.0 Hz, 2H, NCH2_2CH3_3), 2.95 (s, 3H, SO2_2CH3_3), 1.25 (t, J = 7.0 Hz, 3H, CH2_2CH3_3) .

  • IR (KBr): Peaks at 3250 cm1^{-1} (N-H stretch), 1320 cm1^{-1} (asymmetric SO2_2), 1145 cm1^{-1} (symmetric SO2_2) .

Applications in Pharmaceutical and Material Sciences

Catalytic and Coordination Chemistry

The aminomethyl group’s lone pair enables coordination to transition metals, as seen in palladium methanesulfonate precatalysts. These complexes facilitate Suzuki-Miyaura and Buchwald-Hartwig couplings, critical for constructing biaryl and heteroaryl scaffolds .

Research Frontiers and Unexplored Avenues

Recent studies emphasize sulfonamide functionalization via C-H activation to generate derivatives with enhanced bioactivity. Computational modeling could further elucidate this compound’s binding modes with biological targets, guiding rational drug design .

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